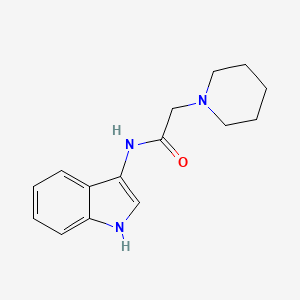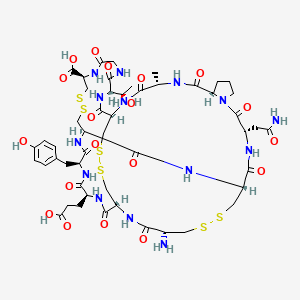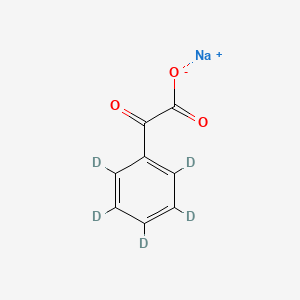
Sodium Phenyl-d5-glyoxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium Phenyl-d5-glyoxylate is a deuterated compound, where five hydrogen atoms in the phenyl ring are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium Phenyl-d5-glyoxylate can be synthesized through the oxidation of phenyl-d5-glyoxal. The reaction typically involves the use of an oxidizing agent such as nitric acid in the presence of hydrohalic acids. The reaction conditions are carefully controlled to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the oxidation of phenyl-d5-glyoxal followed by purification steps such as crystallization and extraction to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium Phenyl-d5-glyoxylate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form phenyl-d5-glyoxylic acid.
Reduction: Reduction reactions can convert it back to phenyl-d5-glyoxal.
Substitution: It can participate in nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrohalic acids.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Phenyl-d5-glyoxylic acid.
Reduction: Phenyl-d5-glyoxal.
Substitution: Corresponding substituted phenyl-d5-glyoxylate derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium Phenyl-d5-glyoxylate is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of deuterated compounds for various industrial applications
Wirkmechanismus
The mechanism of action of Sodium Phenyl-d5-glyoxylate involves its participation in various biochemical pathways. It acts as a substrate for enzymes involved in oxidation-reduction reactions. The deuterium atoms in the compound provide a unique advantage in tracing and studying these pathways due to their distinct mass .
Vergleich Mit ähnlichen Verbindungen
Glyoxylic acid: A non-deuterated analog with similar chemical properties.
Phenylglyoxylate: Another related compound with a phenyl group attached to the glyoxylate moiety.
Uniqueness: Sodium Phenyl-d5-glyoxylate is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This property distinguishes it from its non-deuterated counterparts and enhances its utility in various scientific applications .
Eigenschaften
Molekularformel |
C8H5NaO3 |
|---|---|
Molekulargewicht |
177.14 g/mol |
IUPAC-Name |
sodium;2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)acetate |
InChI |
InChI=1S/C8H6O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5H,(H,10,11);/q;+1/p-1/i1D,2D,3D,4D,5D; |
InChI-Schlüssel |
GGDFZLZSWSCHFU-GWVWGMRQSA-M |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)[O-])[2H])[2H].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


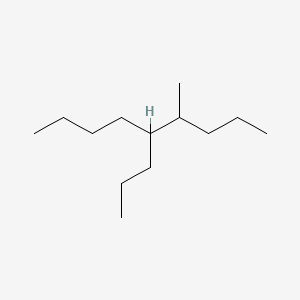
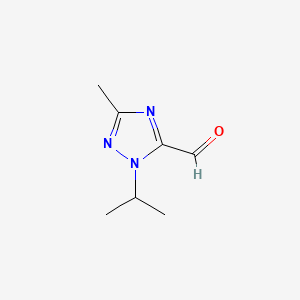
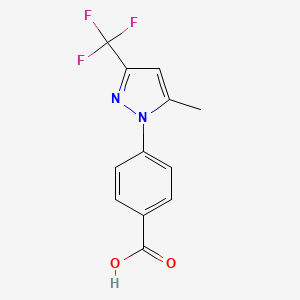
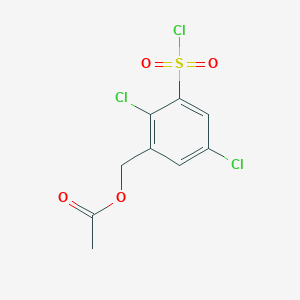
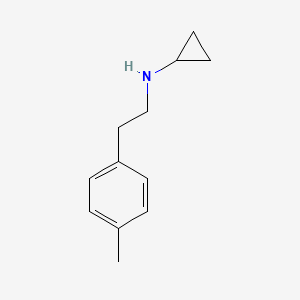
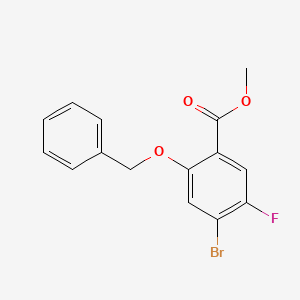
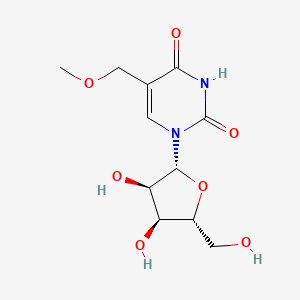
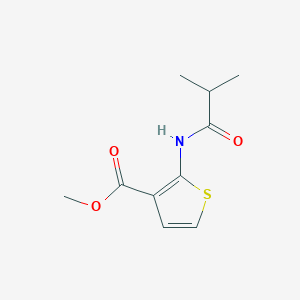
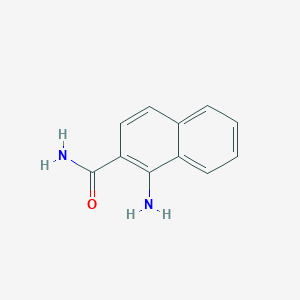
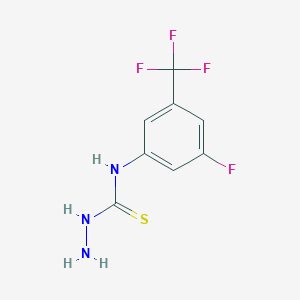
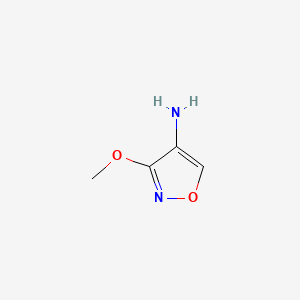
![N-([1,1'-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13924633.png)
